4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
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Overview
Description
4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a multifunctional chemical compound with the empirical formula C11H14FNO2SSi and a molecular weight of 271.38 g/mol . This compound is known for its unique structure, which includes an aryl sulfonyl fluoride group, an alkyne tag, and an amine synthetic handle. It is commonly used as a building block in chemical probe synthesis, allowing for context-specific covalent modification of biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves multiple steps, typically starting with the preparation of the aryl sulfonyl fluoride group. The reaction conditions often include the use of specific reagents and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Addition Reactions: The alkyne tag allows for click chemistry reactions, such as azide-alkyne cycloaddition.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and catalysts such as palladium or copper. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution can yield sulfonamide derivatives, while click chemistry reactions can produce triazole-linked compounds .
Scientific Research Applications
4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and chemical probes.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves its ability to form covalent bonds with biological targets. The sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the formation of stable covalent adducts. This covalent modification can alter the function of the target protein, providing insights into its biological role .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 3-Amino-5-ethynylbenzenesulfonyl fluoride
- 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
Uniqueness
4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is unique due to its combination of functional groups, which allows for versatile chemical modifications and applications. The presence of the alkyne tag enables click chemistry, while the sulfonyl fluoride group facilitates covalent binding to biological targets .
Properties
Molecular Formula |
C11H14FNO2SSi |
---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
4-amino-2-(2-trimethylsilylethynyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H14FNO2SSi/c1-17(2,3)7-6-9-8-10(13)4-5-11(9)16(12,14)15/h4-5,8H,13H2,1-3H3 |
InChI Key |
LAFAMHANYOALCO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)N)S(=O)(=O)F |
Origin of Product |
United States |
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